2-Bromo-5-hydroxynicotinic acid

説明

Historical Context and Classification of Pyridine Derivatives

Pyridine derivatives have played a pivotal role in organic chemistry since their discovery in 1849 by Thomas Anderson, who isolated pyridine from coal tar. The structural analogy between pyridine and benzene, with one methine group replaced by a nitrogen atom, established pyridine as a foundational heterocyclic compound. Over time, substitutions on the pyridine ring—such as hydroxyl, bromine, and carboxylic acid groups—have yielded diverse derivatives with unique chemical and biological properties.

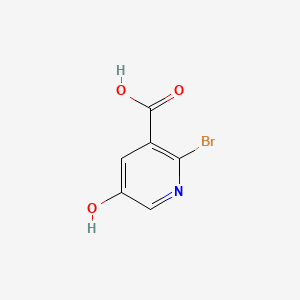

2-Bromo-5-hydroxynicotinic acid belongs to the subclass of brominated nicotinic acids, which are pyridine derivatives functionalized with a carboxylic acid group at position 3, a hydroxyl group at position 5, and a bromine atom at position 2 (Figure 1). This substitution pattern places it within the broader category of halogenated heterocycles, which are critical intermediates in pharmaceutical and agrochemical synthesis.

Table 1: Key milestones in pyridine derivative research

Nomenclature and Position Isomerism in Brominated Nicotinic Acids

The systematic naming of pyridine derivatives follows IUPAC guidelines, where substituents are numbered based on their position relative to the nitrogen atom. For this compound:

- The parent structure is nicotinic acid (pyridine-3-carboxylic acid).

- "2-Bromo" denotes bromine at position 2, while "5-hydroxy" indicates a hydroxyl group at position 5.

Position isomerism significantly impacts physicochemical properties. For example:

- 5-Bromonicotinic acid (pyridine-3-carboxylic acid with bromine at position 5) exhibits a melting point of 178–180°C.

- 6-Bromonicotinic acid (bromine at position 6) melts at 184°C, highlighting how minor positional changes alter stability.

Table 2: Comparative properties of brominated nicotinic acid isomers

| Compound | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|

| This compound | 287 | 354.7 (predicted) |

| 5-Bromonicotinic acid | 178–180 | 259.67 (estimated) |

| 6-Bromonicotinic acid | 184 | Not reported |

Significance in Heterocyclic Chemistry

The integration of bromine and hydroxyl groups into the pyridine ring enhances reactivity, making this compound a versatile scaffold:

- Electrophilic Substitution : Bromine directs subsequent reactions to the meta and para positions, enabling selective functionalization.

- Hydrogen Bonding : The hydroxyl group participates in intermolecular interactions, influencing crystallization and solubility.

- Biological Activity : Pyridine derivatives exhibit antiviral, anticancer, and anti-inflammatory properties. For instance, pyridine-fused rings inhibit viral polymerases and tubulin assembly.

Mechanistic Insights :

Research Evolution and Current State of Knowledge

Early studies focused on synthetic methods, such as the bromination of 5-hydroxynicotinic acid using sodium hypobromite or molecular bromine. Recent advances include:

- Catalytic Bromination : Transition-metal catalysts improve yield and selectivity.

- Applications in Drug Discovery :

Table 3: Recent synthetic methodologies for this compound

| Method | Reagents | Yield | Reference |

|---|---|---|---|

| Direct bromination | Br~2~, NaOH, H~2~O | 87% | |

| Hypobromite route | NaOCl, HBr | 75% | |

| Metal-catalyzed | CoCp~2~(cod), CH~3~CN | 92% |

Current research prioritizes green chemistry approaches, such as photoinduced cycloadditions, to reduce environmental impact. Computational studies also model electronic properties to predict bioactivity.

特性

IUPAC Name |

2-bromo-5-hydroxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO3/c7-5-4(6(10)11)1-3(9)2-8-5/h1-2,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDNQBDMKYCHDRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856688 | |

| Record name | 2-Bromo-5-hydroxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256810-34-0 | |

| Record name | 2-Bromo-5-hydroxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-hydroxynicotinic acid typically involves the bromination of 5-hydroxynicotinic acid. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like acetic acid or chloroform at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

化学反応の分析

Types of Reactions: 2-Bromo-5-hydroxynicotinic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.

Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

- Substituted derivatives with various functional groups.

- Oxidized or reduced forms of the compound.

- Coupled products with extended aromatic systems .

科学的研究の応用

2-Bromo-5-hydroxynicotinic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals

作用機序

The mechanism of action of 2-Bromo-5-hydroxynicotinic acid involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its binding affinity and reactivity. It can modulate enzymatic activity by acting as a competitive inhibitor or by altering the enzyme’s active site. The compound’s effects on cellular pathways are still under investigation, but it is believed to influence signal transduction and gene expression .

類似化合物との比較

Structural and Molecular Properties

The table below compares 2-Bromo-5-hydroxynicotinic acid with key structural analogs:

*Note: Values for this compound are inferred from analogs.

生物活性

2-Bromo-5-hydroxynicotinic acid (C6H4BrNO3) is an organic compound derived from nicotinic acid, characterized by a bromine atom at the 2-position and a hydroxyl group at the 5-position of the pyridine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

- Molecular Formula : C6H4BrNO3

- Molar Mass : 218.00486 g/mol

- CAS Number : 1256810-34-0

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various molecular targets. The bromine atom and hydroxyl group are crucial for its binding affinity and reactivity. It is believed that the compound can act as a competitive inhibitor of certain enzymes, modulating their activity by altering their active sites. This interaction may influence cellular pathways, including signal transduction and gene expression, although specific pathways remain under investigation .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : The compound has shown potential against various bacterial strains, making it a candidate for further exploration in antimicrobial therapy.

- Anticancer Effects : Preliminary studies suggest that it may possess anticancer properties, although detailed mechanisms are still being elucidated.

- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could have therapeutic implications in treating metabolic disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Study on Antimicrobial Activity :

- A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.

-

Anticancer Research :

- Research conducted on cancer cell lines demonstrated that treatment with this compound led to reduced cell viability and induced apoptosis. The study highlighted the compound's potential for development into an anticancer therapeutic.

-

Enzyme Interaction Studies :

- Investigations into the interaction of this compound with specific enzymes revealed that it acts as an inhibitor for certain key metabolic enzymes, which could be leveraged for therapeutic applications in metabolic diseases.

Comparative Analysis with Related Compounds

A comparative analysis highlights how this compound differs from structurally related compounds:

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| This compound | Bromine at C2, Hydroxyl at C5 | Antimicrobial, Anticancer |

| 5-Bromo-2-hydroxynicotinic acid | Bromine at C5 | Limited activity reported |

| 2-Chloro-5-hydroxynicotinic acid | Chlorine instead of Bromine | Different reactivity profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。